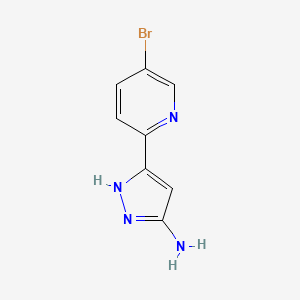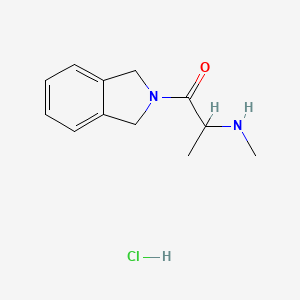
2,2-Diethylmorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethylmorpholine hydrochloride is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of two ethyl groups attached to the second carbon of the morpholine ring, and it is typically found in its hydrochloride salt form. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylmorpholine hydrochloride typically involves the reaction of diethanolamine with ethylating agents under controlled conditions. One common method is the dehydration of diethanolamine using concentrated sulfuric acid, followed by ethylation. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is usually purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions: 2,2-Diethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 2,2-Diethylmorpholine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
2,2-Diethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Diethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.
相似化合物的比较
Morpholine: The parent compound, which lacks the ethyl groups.
2,6-Dimethylmorpholine: Another derivative with methyl groups instead of ethyl groups.
N-Ethylmorpholine: A compound with a single ethyl group attached to the nitrogen atom.
Comparison: 2,2-Diethylmorpholine hydrochloride is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. Compared to morpholine, it has increased lipophilicity and potentially different pharmacokinetic properties. The presence of ethyl groups can also affect its binding affinity to molecular targets, making it distinct from other morpholine derivatives.
属性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC 名称 |
2,2-diethylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-8(4-2)7-9-5-6-10-8;/h9H,3-7H2,1-2H3;1H |
InChI 键 |
DYLOBXOFEGLGIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCCO1)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


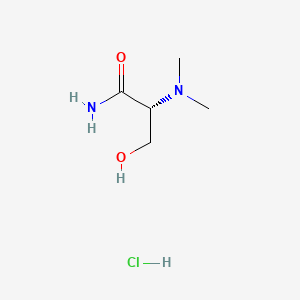
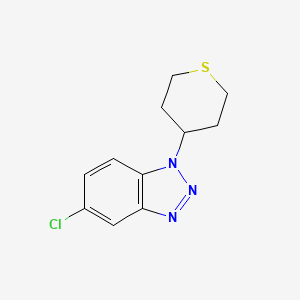
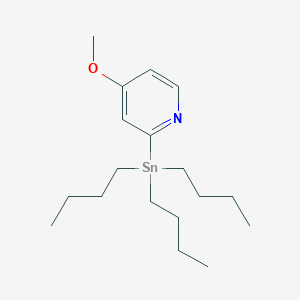
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
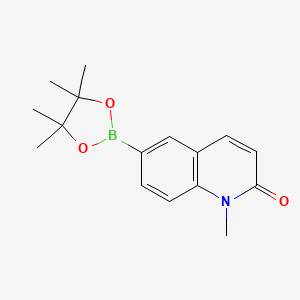
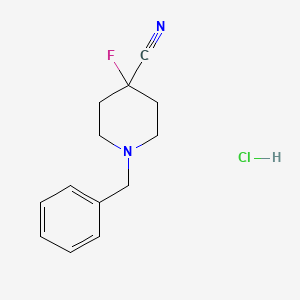
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)

